N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-16(26)23-18-4-8-21(9-5-18)28-15-20(27)14-24-10-12-25(13-11-24)19-6-2-17(22)3-7-19/h2-9,20,27H,10-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGNWOGJWYPDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Attachment of Hydroxypropoxyphenyl Group: This step involves the reaction of the piperazine derivative with a hydroxypropoxyphenyl compound under basic conditions.
Acetylation: The final step is the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted using fragment-based methods.
Key Observations:
- Sulfonyl-substituted piperazines (e.g., 111752-50-2) exhibit lower logP values due to the electron-withdrawing sulfonyl group, which may reduce blood-brain barrier permeability compared to the fluorophenyl-substituted target compound .
Structure-Activity Relationship (SAR) Insights
Piperazine Substituents: 4-Fluorophenyl (target compound) provides balanced lipophilicity and electronic effects for CNS penetration.
Linker Modifications:
- The 2-hydroxypropoxy bridge introduces conformational flexibility and hydrogen-bonding capacity, which may enhance binding to G protein-coupled receptors (GPCRs) compared to rigid linkers .
Acetamide Core: Substitution on the phenylacetamide (e.g., cyanomethyl in ) alters metabolic stability and solubility .
Biological Activity
N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₂₃F₁N₂O₃
- Molecular Weight: 344.39 g/mol
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine structure often confers activity at the 5-HT (serotonin) receptor family, which can lead to diverse pharmacological effects.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of related piperazine derivatives, revealing that modifications in the chemical structure significantly affect their efficacy. For instance, compounds containing a phenylpiperazine fragment exhibited notable protection in maximal electroshock (MES) tests, indicating potential anticonvulsant activity .
Table 1: Anticonvulsant Activity of Piperazine Derivatives
| Compound | Dose (mg/kg) | MES Protection | Time Point |
|---|---|---|---|
| Compound A | 100 | Yes | 0.5 h |
| Compound B | 300 | Yes | 4 h |
| Compound C | 100 | No | 0.5 h |
Antimicrobial Activity
In addition to anticonvulsant effects, piperazine derivatives have been screened for antimicrobial properties. One study demonstrated that certain piperazine-based compounds exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| Compound D | S. aureus | 67% |
| Compound E | E. coli | 28% |
| Compound F | C. albicans | 65% |
Case Studies and Research Findings
- Anticonvulsant Study : A series of piperazine derivatives were synthesized and tested for their anticonvulsant activity using animal models. The study found that compounds with higher lipophilicity showed delayed onset but prolonged duration of action, suggesting a relationship between molecular properties and pharmacokinetics .
- Antimicrobial Screening : Another investigation focused on the antimicrobial potential of various piperazine derivatives against fungal pathogens. Results indicated that specific modifications could enhance antifungal activity while reducing antibacterial effects, highlighting the need for tailored approaches in drug design .
Q & A
Q. Table 1: Example Reaction Yields
| Substituent on Piperazine | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Fluorophenyl | 12 | 68 | 97 |
| 4-Chlorophenyl | 15 | 55 | 94 |
| Data adapted from synthesis protocols in . |
Basic: How is the compound characterized for structural integrity in preclinical studies?
Methodological Answer:
- Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks: δ 7.6–7.8 ppm (aromatic protons), δ 4.1–4.3 ppm (hydroxypropoxy CH), and δ 3.2–3.5 ppm (piperazine CH) .
- X-ray Crystallography : Confirms spatial orientation of the 4-fluorophenyl group relative to the acetamide moiety, critical for target binding .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points (~180–185°C) to assess crystallinity .
Advanced: How to resolve contradictions in reported biological targets (e.g., thymidylate synthase vs. GPCRs)?
Methodological Answer:
- Comparative Binding Assays : Perform competitive inhibition assays using recombinant thymidylate synthase (TS) and serotonin/dopamine receptors (e.g., 5-HT, D). Measure IC values under standardized conditions (pH 7.4, 37°C) .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding energies with TS (PDB: 1HVY) vs. GPCRs (e.g., 5-HT homology models). Hydrogen-bonding interactions with TS residues (e.g., Arg50, Asn226) may dominate over GPCR binding .
- Functional Studies : Evaluate downstream effects (e.g., DNA synthesis inhibition for TS vs. cAMP modulation for GPCRs) in cell lines .
Advanced: What strategies are used to study structure-activity relationships (SAR) for anticonvulsant activity?
Methodological Answer:
- Piperazine Modifications : Synthesize analogs with substituents (e.g., 4-chlorophenyl, 2,3-dichlorophenyl) to assess steric/electronic effects on receptor affinity .
- Hydroxypropoxy Chain Optimization : Vary chain length (e.g., 2-hydroxy vs. 3-hydroxy) to balance solubility and blood-brain barrier penetration .
- In Vivo Models : Test analogs in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Correlate ED values with logP (e.g., optimal range: 2.5–3.5) .
Q. Table 2: SAR for Anticonvulsant Activity
| Analog Substituent | ED (MES, mg/kg) | logP |
|---|---|---|
| 4-Fluorophenyl (Parent) | 12.3 | 2.9 |
| 4-Chlorophenyl | 18.7 | 3.4 |
| 2,3-Dichlorophenyl | 9.8 | 3.7 |
| Data derived from . |
Advanced: How to address discrepancies in enzymatic vs. cellular activity data?
Methodological Answer:
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that reduces cellular efficacy .
- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (P) and efflux ratios (e.g., P-gp interaction) .
- Prodrug Design : Modify the 2-hydroxy group to esters (e.g., acetyl) to enhance bioavailability, with in situ hydrolysis restoring activity .
Advanced: What computational methods validate target engagement mechanisms?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-TS complexes (GROMACS) to assess stability of hydrogen bonds (e.g., acetamide carbonyl with Arg50) over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorophenyl vs. chlorophenyl analogs to guide SAR .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using software like Schrödinger’s Phase .
Advanced: How to mitigate off-target effects in CNS applications?
Methodological Answer:
- Selectivity Screening : Profile against 50+ GPCRs, ion channels, and kinases (Eurofins Panlabs) to identify off-target hits (e.g., α1-adrenergic receptor antagonism) .
- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., quinone imines) that may cause toxicity .
- Dose Escalation Studies : Determine NOAEL (no observed adverse effect level) in rodents, focusing on cardiovascular and CNS parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
